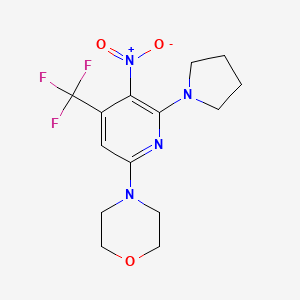
4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine
Descripción general
Descripción
4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine, also known as NTMPM, is a chemical compound that has garnered attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Properties
4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine and its derivatives are significant in the synthesis of biologically active compounds, particularly in cancer research. A study highlighted the synthesis of compounds related to this compound, which have shown potential in anticancer applications. These derivatives are synthesized through processes including rearrangement, condensation, and nucleophilic substitution reactions (Wang et al., 2016).
Hetarenium Salts and Spectroscopic Applications
The reaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine, has led to the formation of 4-hetarenium substituted tetrafluoropyridines. These compounds, closely related to this compound, have been studied for their spectroscopic properties and potential applications (Schmidt et al., 2007).
Photophysics and Biomolecular Binding
A study reported the successful synthesis of new quinoline derivatives, including those with morpholine and pyrrolidine groups, through Buchwald–Hartwig amination. These compounds exhibit strong interactions with ct-DNA, indicating potential applications in photophysics and biomolecular binding (Bonacorso et al., 2018).
Inhibition of Tumor Necrosis Factor Alpha
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, closely related to the compound , have been studied for their inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications in the treatment of certain diseases (Lei et al., 2017).
Catalytic Reactions and Synthesis
Research has explored the use of morpholine derivatives in catalytic reactions, such as the catalytic direct asymmetric Michael reactions. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various synthetic processes (Betancort & Barbas, 2001).
Structural and Molecular Studies
Structural and spectroscopic investigations of morpholine derivatives have provided insights into the molecular structure and interactions of these compounds, which are essential for understanding their potential applications in various scientific fields (Orozco et al., 2008).
Propiedades
IUPAC Name |
4-[5-nitro-6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3/c15-14(16,17)10-9-11(19-5-7-24-8-6-19)18-13(12(10)21(22)23)20-3-1-2-4-20/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAHYHGDVPOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)N3CCOCC3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
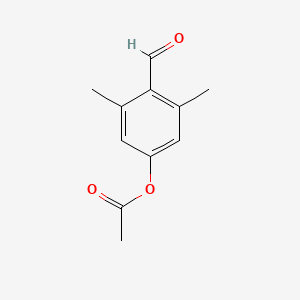
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

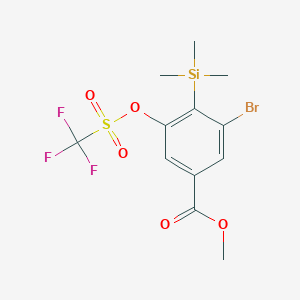
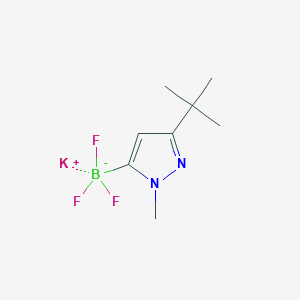
![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
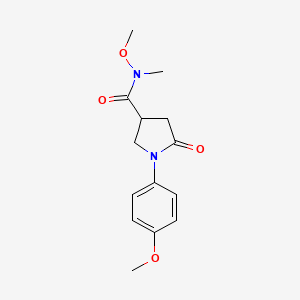
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)
